molecular formula C16H13ClN2O2 B5812431 3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one

3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one

Cat. No.: B5812431
M. Wt: 300.74 g/mol
InChI Key: REXZDXQENQTVDJ-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-(2-chlorophenoxy)ethyl acetate. This intermediate is then reacted with anthranilic acid to form the quinazolinone core. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include various substituted quinazolinones with potential biological activities .

Mechanism of Action

The mechanism of action of 3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound may interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects . Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

3-[2-(2-Chlorophenoxy)ethyl]quinazolin-4-one can be compared with other quinazolinone derivatives such as:

    2-(4-Chlorophenyl)quinazolin-4-one: Known for its potent antimicrobial activity.

    3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits strong anticancer properties.

    2-(2-Ethoxyphenyl)-3-(4-chlorophenyl)quinazolin-4-one: Studied for its anti-inflammatory effects.

What sets this compound apart is its unique combination of the chlorophenoxy and quinazolinone moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-2-4-8-15(13)21-10-9-19-11-18-14-7-3-1-5-12(14)16(19)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXZDXQENQTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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